(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-(tert-butoxy)phenyl)pentanoic acid
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Overview
Description
®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-(tert-butoxy)phenyl)pentanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-(tert-butoxy)phenyl)pentanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.
Formation of the pentanoic acid backbone: The protected amine is then coupled with a suitable precursor to form the pentanoic acid backbone.
Introduction of the tert-butoxyphenyl group: The tert-butoxyphenyl group is introduced through a substitution reaction, typically using a tert-butyl ether as the protecting group.
Deprotection: The final step involves the removal of the Fmoc protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-(tert-butoxy)phenyl)pentanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The tert-butoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-(tert-butoxy)phenyl)pentanoic acid is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis due to the presence of the Fmoc protecting group.
Biology
In biological research, this compound is utilized in the study of protein-protein interactions and enzyme mechanisms. Its ability to form stable complexes with proteins makes it a valuable tool in structural biology.
Medicine
In medicine, ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-(tert-butoxy)phenyl)pentanoic acid is investigated for its potential as a drug delivery agent. The Fmoc group can be used to protect bioactive peptides during synthesis and delivery.
Industry
In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its unique structural features enable the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-(tert-butoxy)phenyl)pentanoic acid primarily involves its interaction with biological macromolecules. The Fmoc group facilitates the formation of stable complexes with proteins, which can modulate their activity. Additionally, the compound’s ability to undergo various chemical reactions allows for the targeted modification of biomolecules, influencing their function and behavior.
Comparison with Similar Compounds
Similar Compounds
- ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-methoxyphenyl)pentanoic acid
- ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-hydroxyphenyl)pentanoic acid
- ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-chlorophenyl)pentanoic acid
Uniqueness
The uniqueness of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-(tert-butoxy)phenyl)pentanoic acid lies in the presence of the tert-butoxyphenyl group, which imparts distinct steric and electronic properties. This feature differentiates it from other similar compounds and influences its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO5/c1-30(2,3)36-22-15-12-20(13-16-22)18-21(14-17-28(32)33)31-29(34)35-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-13,15-16,21,27H,14,17-19H2,1-3H3,(H,31,34)(H,32,33)/t21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWCIRXNJMVOMI-OAQYLSRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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